(2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride

Description

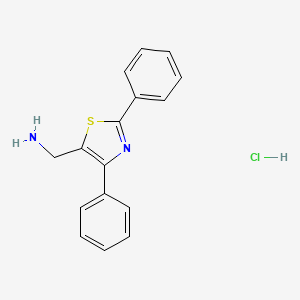

(2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride (CAS: 879896-44-3) is a thiazole-derived organic compound with the molecular formula C₁₆H₁₅ClN₂S and a molecular weight of 302.82 g/mol . It features a central 1,3-thiazole ring substituted with two phenyl groups at positions 2 and 4, and a methylamine group at position 5, which is protonated as a hydrochloride salt. This compound is produced by Thermo Scientific™ (purity ≥95%) and is typically supplied in amber glass vials (1 g units) for research use .

Safety and Handling: The compound poses risks of respiratory, skin, and eye irritation. Proper personal protective equipment (PPE), including gloves, lab coats, and eye protection, is required during handling. Exposure protocols include rinsing eyes with water and seeking medical attention if ingested or inhaled .

Properties

IUPAC Name |

(2,4-diphenyl-1,3-thiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S.ClH/c17-11-14-15(12-7-3-1-4-8-12)18-16(19-14)13-9-5-2-6-10-13;/h1-10H,11,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDARXMRPRJWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594521 | |

| Record name | 1-(2,4-Diphenyl-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879896-44-3 | |

| Record name | 5-Thiazolemethanamine, 2,4-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879896-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Diphenyl-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride typically involves the reaction of 2,4-diphenyl-1,3-thiazole with methylamine in the presence of hydrochloric acid. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents used include ethanol or methanol.

Catalysts: No specific catalysts are generally required for this reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Large-scale batch reactors are used to mix the reactants.

Purification: The product is purified using crystallization or distillation techniques.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Solvents: Reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Various amine derivatives.

Substitution: Compounds with different nucleophilic groups replacing the methylamine group.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of (2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride as an anticancer agent. The compound has shown promising results against various cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Source |

|---|---|---|

| HepG2 | 0.74 | Abdel-Aziz et al. |

| HCT-116 | 0.95 | Zheng et al. |

| A549 | 0.28 | Zheng et al. |

| U251 (glioblastoma) | 23.30 | Evren et al. |

| WM793 (melanoma) | >1000 | Evren et al. |

The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring significantly influence the compound's anticancer efficacy.

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties, particularly in models of epilepsy. In a study involving picrotoxin-induced convulsions, it was found to exhibit anticonvulsant effects, suggesting potential therapeutic applications in treating seizure disorders .

Anti-inflammatory Properties

This compound has been identified as a selective inhibitor of p38 MAP kinase and phosphodiesterase IV (PDE IV). These properties make it a candidate for developing treatments for cytokine-mediated diseases and inflammatory conditions .

Study on Anticancer Activity

In a comprehensive study conducted by Mohamed and Ramadan (2020), phenylthiazole-incorporated quinoline derivatives were synthesized and tested against colon carcinoma HCT-15 and lung cancer NCI-H322M cell lines. The results indicated that compounds derived from thiazole exhibited significant anticancer activity, particularly those with methoxy substitutions on the quinoline ring .

Neuropharmacological Screening

A recent investigation assessed the anticonvulsant efficacy of thiazole derivatives in animal models. The study revealed that certain structural modifications enhanced the protective index against convulsions, highlighting the importance of thiazole moieties in neuropharmacology .

Mechanism of Action

The mechanism of action of (2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. The compound’s thiazole ring plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Thiazole-Based Methylamine Derivatives

Thiazole derivatives with methylamine substituents are widely explored in medicinal and synthetic chemistry. Below is a detailed comparison of (2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride with structurally analogous compounds:

Structural and Physicochemical Comparisons

Key Research Findings

- Thermo Scientific’s Analysis: The diphenyl-thiazole core is noted for stability under standard storage conditions, whereas methyl-substituted analogs may degrade faster due to lower steric protection .

- Structural Activity Relationships (SAR): Fluorine substitution (e.g., in ) introduces electronegative effects that can modulate binding affinity in enzyme inhibition studies, a feature absent in the non-fluorinated target compound .

Biological Activity

(2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiazole ring, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with amines under controlled conditions. The resulting product is often purified through recrystallization or chromatography.

Anticancer Properties

Numerous studies have demonstrated the potential anticancer properties of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

The mechanism of action appears to involve the disruption of microtubule dynamics by binding to the colchicine site on tubulin, leading to apoptosis in cancer cells . This interaction is crucial as it prevents proper mitotic spindle formation during cell division.

The biological activity of this compound can be attributed to several key mechanisms:

- Microtubule Disruption : Similar to other thiazole derivatives, it may inhibit microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis .

- Apoptosis Induction : The compound has been shown to activate caspases involved in the apoptotic pathway, further supporting its role as an anticancer agent .

- Selective Cytotoxicity : Research indicates that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Some studies suggest that thiazole derivatives possess antimicrobial properties against various pathogens.

- Antioxidant Effects : The compound may also exhibit antioxidant activity, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against a panel of human cancer cell lines. The results indicated that it significantly inhibited cell growth in A549 and MCF-7 cells with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Case Study 2: Mechanistic Insights

Molecular dynamics simulations have provided insights into how this compound interacts with target proteins such as Bcl-2. These studies revealed that hydrophobic interactions play a significant role in binding affinity and subsequent biological activity .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride in academic settings?

- Methodological Answer: The thiazole core can be synthesized via the Hantzsch thiazole synthesis, involving condensation of a ketone (e.g., 2,4-diphenylacetophenone) with thiourea in the presence of iodine or bromine. The methylamine group is introduced via nucleophilic substitution of a halogen (e.g., bromine at the 5-position) using methylamine, followed by treatment with HCl to form the hydrochloride salt. Recrystallization from ethanol/water mixtures improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer:

- Purity: Use HPLC with a C18 column and mobile phase optimization (e.g., methanol/water gradients with 0.1% trifluoroacetic acid) to separate by-products. Factorial design experiments can optimize resolution by adjusting pH and organic modifier concentration .

- Structural Confirmation: Employ single-crystal X-ray diffraction (SHELXL refinement ), complemented by H/C NMR and high-resolution mass spectrometry (HRMS). Melting point determination (234–235°C) aligns with literature values for validation .

Q. What are the key stability considerations for storing and handling this hydrochloride salt?

- Methodological Answer: Store under anhydrous conditions at 4°C in airtight containers. Thermodynamic studies indicate amine hydrochlorides decompose via sublimation at elevated temperatures (>150°C). Avoid prolonged exposure to moisture to prevent hydrolysis of the thiazole ring. Stability assays (e.g., TGA/DSC) can monitor phase transitions and decomposition thresholds .

Advanced Research Questions

Q. How can researchers optimize crystallization conditions to obtain high-quality single crystals for X-ray diffraction?

- Methodological Answer: Use solvent diffusion (e.g., layering diethyl ether into a saturated ethanol solution). SHELXD/SHELXE software can preprocess diffraction data, while SHELXL refines structures. For twinned crystals, employ the TwinRotMat algorithm in SHELXL to resolve overlapping reflections .

Q. What experimental strategies resolve discrepancies in reported thermodynamic properties of amine hydrochlorides?

- Methodological Answer: Replicate vapor-liquid equilibrium (VLE) measurements using thermogravimetric analysis under controlled humidity. Compare results with computational models (e.g., OLI Systems’ thermodynamic framework) to validate solubility and sublimation behavior. Address contradictions by standardizing measurement protocols (e.g., isothermal TGA at 25°C vs. 100°C) .

Q. What chromatographic methods are effective in separating this compound from by-products during synthesis?

- Methodological Answer: Reverse-phase HPLC with a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 5 µm) and mobile phase of 250 mM methylamine hydrochloride (pH 6.5)/methanol (70:30 v/v). Adjust methanol concentration to 40–50% to resolve polar by-products (e.g., unreacted thiourea derivatives). Validate with LC-MS to confirm molecular ion peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.